molecular formula C24H21NO4S2 B281358 N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE

N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B281358
M. Wt: 451.6 g/mol
InChI Key: AYJXMDPHHHLWJD-UHFFFAOYSA-N
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Description

N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy and methylphenylsulfanyl groups, and a benzene ring substituted with methoxy and sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the naphthalene intermediate: This involves the reaction of 4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalene with appropriate reagents under controlled conditions.

    Formation of the benzene intermediate: This involves the reaction of 4-methoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions.

    Coupling reaction: The naphthalene and benzene intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interacting with cellular membranes: Altering membrane properties and affecting cell signaling.

    Modulating gene expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

    Naphthalene derivatives: Compounds with similar naphthalene ring structures but different substituents.

    Benzene sulfonamides: Compounds with similar benzene ring structures but different substituents.

    Phenylsulfanyl compounds: Compounds with similar phenylsulfanyl groups but different core structures.

Properties

Molecular Formula

C24H21NO4S2

Molecular Weight

451.6 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C24H21NO4S2/c1-16-7-11-18(12-8-16)30-23-15-22(20-5-3-4-6-21(20)24(23)26)25-31(27,28)19-13-9-17(29-2)10-14-19/h3-15,25-26H,1-2H3

InChI Key

AYJXMDPHHHLWJD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)O

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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